molecular formula C8H12BrNO3 B1664694 6-Hydroxydopamine hydrobromide CAS No. 636-00-0

6-Hydroxydopamine hydrobromide

Numéro de catalogue B1664694
Numéro CAS: 636-00-0
Poids moléculaire: 250.09 g/mol
Clé InChI: MLACDGUOKDOLGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxydopamine hydrobromide (6-OHDA) is a selective catecholaminergic neurotoxin . It depletes brain catecholamine levels , induces apoptosis in PC-12 cells , and destroys nigral dopaminergic neurons and their striatal terminals in rat models of Parkinson’s disease . It is also known to exert cytotoxicity by generating reactive oxygen species, initiating cellular stress, and causing cell death .


Synthesis Analysis

6-Hydroxydopamine hydrobromide is a synthetic compound . It is soluble in water up to 75 mM and in DMSO up to 75 mM . Its linear formula is (HO)3C6H2CH2CH2NH2 · HBr .


Molecular Structure Analysis

The molecular weight of 6-Hydroxydopamine hydrobromide is 250.09 . Its chemical structure includes a catecholaminergic neurotoxin .


Chemical Reactions Analysis

6-Hydroxydopamine hydrobromide is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . It also has the ability to release Fe (II) from protein storage sites, resulting in the formation of highly reactive oxygen species .


Physical And Chemical Properties Analysis

6-Hydroxydopamine hydrobromide is a solid with a melting point of 216-220 °C (lit.) . It is soluble in water up to 75 mM and in DMSO up to 75 mM .

Applications De Recherche Scientifique

  • Lesch–Nyhan Disease Research

    • 6-OHDA has been applied in neonatal rats to provide an animal model of Lesch–Nyhan disease . Lesch–Nyhan disease is a rare inherited disorder characterized by the overproduction of uric acid, motor dysfunction, and neurobehavioral disturbances.
  • Attention-Deficit Hyperactivity Disorder (ADHD) Research

    • 6-OHDA has been used perinatally for an animal model of attention-deficit hyperactivity disorder (ADHD) . ADHD is a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity.
  • Study of Non-Motor Symptoms in Parkinson’s Disease

    • 6-OHDA has been used to generate a mouse model of Parkinson’s disease for the study of non-motor symptoms . Non-motor symptoms in Parkinson’s disease include cognitive deficits, depression, anxiety, as well as disruption of olfactory discrimination and circadian rhythm.
  • Study of NLRP3 Activation and Cell Injury

    • 6-OHDA has been used to study the effects of tubastatin A (TBA) on nucleotide-binding oligomerization domain and leucine-rich repeat pyrin 3 domain (NLRP3) activation and cell injury in SH-SY5Y cells .
  • Study of Endogenous Neurotoxins

    • 6-OHDA has been found to be formed endogenously in patients suffering from Parkinson’s disease . This discovery has led to further studies on the biochemical mechanism of 6-OHDA toxicity . It has been found that 6-OHDA easily forms free radicals and is a potent inhibitor of the mitochondrial respiratory chain complexes I and IV .
  • Study of Mitochondrial Dysfunction

    • 6-OHDA has been used to study mitochondrial dysfunction, a key factor in the pathogenesis of neurodegenerative diseases . It has been found that 6-OHDA inhibits mitochondrial function, leading to the generation of reactive oxygen species and neuronal death .
  • Study of Protein Modifications

    • 6-OHDA has been used to study protein modifications, which are believed to play a role in the pathogenesis of neurodegenerative diseases . It has been found that 6-OHDA can modify thiol groups in essential proteins and cause an unfolded-protein response .
  • Study of Iron-Melanin Interaction

    • 6-OHDA has been used to study the interaction between iron and melanin, which is believed to play a role in the selective vulnerability of melanized nigrostriatal dopamine neurons to degeneration in Parkinson’s disease .
  • Study of Neurotrophic Factors

    • 6-OHDA has been used to study the effects of neurotrophic factors on neurochemical and behavioral deficits associated with partial nigrostriatal dopamine lesions .
  • Study of Uric Acid Overproduction

    • 6-OHDA has been used to study the overproduction of uric acid, a condition associated with various diseases including gout, Lesch–Nyhan syndrome, and cardiovascular disease .

Safety And Hazards

6-Hydroxydopamine hydrobromide is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition .

Orientations Futures

6-Hydroxydopamine hydrobromide has been used to provide a model of Parkinson’s disease in experimental animals . It has also been applied in neonatal rats to provide an animal model of Lesch–Nyhan disease and perinatally for an animal model of attention-deficit hyperactivity disorder . Despite extensive study, there is still uncertainty about how it works . Future research may focus on understanding its various mechanisms of action and their interrelated outcomes .

Propriétés

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLACDGUOKDOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1199-18-4 (Parent)
Record name Oxidopamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30212972
Record name Oxidopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxydopamine hydrobromide

CAS RN

636-00-0
Record name 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxidopamine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxidopamine hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxidopamine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXIDOPAMINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxydopamine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-Hydroxydopamine hydrobromide
Reactant of Route 3
6-Hydroxydopamine hydrobromide
Reactant of Route 4
6-Hydroxydopamine hydrobromide
Reactant of Route 5
6-Hydroxydopamine hydrobromide
Reactant of Route 6
6-Hydroxydopamine hydrobromide

Citations

For This Compound
1,350
Citations
H Cambridge, MN Ajuebor, SD Brain - European journal of pharmacology, 1996 - Elsevier
Perfusion of 6-hydroxydopamine into the rat knee and trachea induces plasma extravasation, possibly by tissue-specific mechanisms involving sympathetic and sensory nerves …
Number of citations: 4 www.sciencedirect.com
WS Powell, RA Heacock - Journal of Pharmacy and …, 1973 - academic.oup.com
… in four portions to a solution of 6hydroxydopamine hydrobromide (200 mg) and sodium … Oxygen was bubbled for 1.5 h through a solution of 6-hydroxydopamine hydrobromide (250 …
Number of citations: 20 academic.oup.com
NJ Uretsky, LL Iversen - Nature, 1969 - nature.com
THE compound 6-hydroxydopamine (2,4,5-trihydroxyphenylethylamine) produces a long lasting depletion of noradrenaline (NA) from peripheral sympathetically innervated tissues in …
Number of citations: 234 www.nature.com
NJ Uretsky, LL Iversen - Journal of neurochemistry, 1970 - Wiley Online Library
… Male Wistar rats (200-250 g) were lightly anaesthetized with ether and 20 111 of a solution of 6-hydroxydopamine hydrobromide or vehicle was injected into the cerebrospinal fluid of …
Number of citations: 748 onlinelibrary.wiley.com
DWJ Clark, R Laverty, EL Phelan - British Journal of Pharmacology, 1972 - ncbi.nlm.nih.gov
… , 1970b) observed the complete absence of nerve cell bodies in a wide variety of sympathetic ganglia taken from mice which had been treated with 6-hydroxydopamine hydrobromide in …
Number of citations: 166 www.ncbi.nlm.nih.gov
BS Eichelman Jr, NB Thoa, KY Ng - Physiology & Behavior, 1972 - Elsevier
Three to four days following a single intracisternal injection (200 μg) of 6-hydroxydopamine hydrobromide (6-OHDA) there is a marked and persistent increase (400%; p < 0.001) in the …
Number of citations: 155 www.sciencedirect.com
LD Lytle, WJ Shoemaker, K Cottman… - Journal of Pharmacology …, 1972 - ASPET
… Littermate albino rats were injected with doses of 6-hydroxydopamine hydrobromide (6-OHDA) intracisternally (ic) (0, 50, 100 or 200µg) or ip (0, 2.5, 5.0 or 10.0 mg/kg) at birth, and …
Number of citations: 62 jpet.aspetjournals.org
KJ Lookingland, DS Chapin, DW McKay, KE Moore - Brain research, 1986 - Elsevier
The intracerebroventricular (icv) administration of 6-hydroxydopamine (6-OHDA; 50 μg × 3) and the sytematic administration of DSP4 (50 mg/kg × 2; ip), alone and in combination, were …
Number of citations: 47 www.sciencedirect.com
M YASUDA, S FURUSAWA, A SATOH… - Journal of Veterinary …, 1995 - jstage.jst.go.jp
Antibody responses to the hapten dinitrophenyl (DNP) and the concentration of catecholamine in chickens received a single injection of 6-Hydroxydopamine (6-OHDA) into the …
Number of citations: 13 www.jstage.jst.go.jp
M Bubser, M Koch - Psychopharmacology, 1994 - Springer
… Rats were tested for PPI both before and after injections (2 × 1 µl per side) of vehicle, a low (3.0 µg/µl) or a high (6.0 µg/µl) dose of 6-hydroxydopamine hydrobromide (6-OHDA) into the …
Number of citations: 218 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.